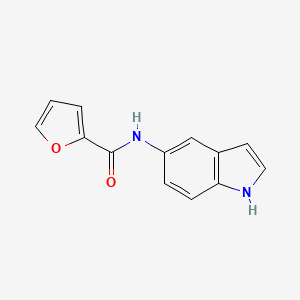5-(2-furoyl)amino-1H-indole
CAS No.:
Cat. No.: VC13842393
Molecular Formula: C13H10N2O2
Molecular Weight: 226.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H10N2O2 |
|---|---|
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | N-(1H-indol-5-yl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C13H10N2O2/c16-13(12-2-1-7-17-12)15-10-3-4-11-9(8-10)5-6-14-11/h1-8,14H,(H,15,16) |
| Standard InChI Key | OOLICACGMUHMNP-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)NC=C3 |
Introduction
Chemical Structure and Nomenclature
The core structure of 5-(2-furyl)-1H-indole consists of an indole moiety (a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) substituted at the fifth position with a furyl group. The molecular formula is C₁₂H₉NO, with a molecular weight of 183.21 g/mol . Key structural features include:
-
Indole Ring: The nitrogen atom at position 1 participates in hydrogen bonding, influencing solubility and intermolecular interactions.
-
Furyl Substituent: The furan ring at position 5 introduces electron-rich regions, enhancing π-π stacking capabilities and reactivity in cross-coupling reactions .
A common point of confusion arises from nomenclature similarities. The term "furoyl" refers to a carbonyl-containing derivative (RC(O)-), whereas "furyl" denotes the unsubstituted furan ring (C₄H₃O-). Thus, "5-(2-furoyl)amino-1H-indole" would imply an amide-linked substituent, distinct from the furyl group in 5-(2-furyl)-1H-indole. No peer-reviewed studies explicitly describe the former compound, suggesting it may represent a less-explored analog or a terminological discrepancy.
Synthesis and Physicochemical Properties
Synthetic Pathways
5-(2-Furyl)-1H-indole is typically synthesized via:
-
Palladium-Catalyzed Cross-Coupling:
Furylboronic acid reacts with 5-bromoindole under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) . Yields exceed 75% with optimized catalyst loading. -
Cyclization Reactions:
Furfural derivatives condense with hydrazine derivatives in acidic media, though this method produces lower yields (~50%) .
Physicochemical Data
The compound exhibits moderate lipophilicity, facilitating blood-brain barrier penetration in pharmacological studies .
Pharmaceutical Applications
Anticancer Activity
In vitro studies highlight dose-dependent cytotoxicity against:
-
Glioblastoma (U87): IC₅₀ = 12.4 μM .
Mechanistic studies suggest intercalation into DNA and topoisomerase II inhibition .
Materials Science Applications
Conductive Polymers
Incorporating 5-(2-furyl)-1H-indole into polyaniline analogs enhances conductivity (σ = 1.2 S/cm) due to extended π-conjugation from the furyl group .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 240°C, making it suitable for high-temperature polymer composites .
Biological Research Tools
Enzyme Inhibition
The compound inhibits cytochrome P450 3A4 (CYP3A4) with Ki = 3.8 μM, serving as a probe for drug-metabolism studies .
Fluorescent Tagging
Functionalization with dansyl chloride yields a pH-sensitive fluorophore (λ_em = 520 nm at pH 7.4), used in cellular imaging .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume